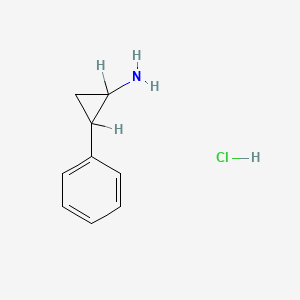

2-Phenylcyclopropanamine hydrochloride

Vue d'ensemble

Description

2-Phenylcyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H11N·HCl. It is a derivative of cyclopropanamine, where a phenyl group is attached to the cyclopropane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclopropanamine hydrochloride typically involves the cyclopropanation of styrene followed by amination. One common method is the reaction of styrene with diazomethane to form phenylcyclopropane, which is then aminated using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclopropylamines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Phenylcyclopropanone or phenylacetic acid.

Reduction: Cyclopropylamine derivatives.

Substitution: Bromophenylcyclopropanamine or nitrophenylcyclopropanamine.

Applications De Recherche Scientifique

Pharmacological Applications

Antidepressant Properties

2-Phenylcyclopropanamine hydrochloride has been studied for its potential as an antidepressant. It functions as a non-selective and irreversible inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, the compound increases the availability of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms of major depressive disorders, including atypical depression with anxiety components .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to influence histone methylation patterns in zebrafish models, which is crucial for neuronal development and function. Specifically, studies demonstrated that exposure to the compound led to increased levels of dimethylated histone H3K4, suggesting a role in regulating gene expression associated with neuroprotection and cellular differentiation .

Antitumor Activity

The compound has also been investigated for its antitumor effects. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle regulation. The ability to modulate cellular pathways makes it a candidate for further exploration in cancer therapeutics.

Chemical Biology Applications

Biological Probes

In chemical biology, this compound serves as a valuable probe for studying biological processes. Its unique chemical structure allows researchers to investigate various metabolic pathways and enzyme activities within biological systems. This application is particularly relevant in understanding the pharmacodynamics of antidepressants and their effects on neuronal health.

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been optimized to enhance purity and reduce toxicity concerns. Recent advancements in synthetic methodologies have focused on producing this compound while avoiding hazardous reagents, thereby improving its safety profile for potential therapeutic use .

Case Studies and Research Findings

A variety of studies have explored the applications of this compound:

Mécanisme D'action

The mechanism of action of 2-Phenylcyclopropanamine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders .

Comparaison Avec Des Composés Similaires

Tranylcypromine: Another MAO inhibitor with a similar structure and mechanism of action.

Phenelzine: A non-selective MAO inhibitor used in the treatment of depression.

Isocarboxazid: Another MAO inhibitor with similar therapeutic applications

Uniqueness: 2-Phenylcyclopropanamine hydrochloride is unique due to its specific cyclopropane structure, which imparts distinct chemical and biological properties. Its ability to inhibit MAO with high specificity makes it a valuable compound in both research and therapeutic contexts .

Activité Biologique

2-Phenylcyclopropanamine hydrochloride, commonly known as Tranylcypromine (TCP), is a compound with significant biological activity primarily recognized for its role as a monoamine oxidase (MAO) inhibitor. This article reviews its biological mechanisms, therapeutic implications, and recent research findings.

- Chemical Name : trans-2-Phenylcyclopropylamine hydrochloride

- Molecular Formula : C9H11N·HCl

- CAS Number : 1986-47-6

- Melting Point : 164-166 °C

TCP acts as an irreversible inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, TCP increases the levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects .

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Recent studies have also identified TCP as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation. This inhibition has implications for cancer therapy, as LSD1 plays a role in regulating gene expression related to tumorigenesis .

Biological Effects

The biological effects of TCP extend beyond MAO inhibition:

- Neurotransmitter Modulation : TCP enhances the levels of trace amines and modulates GABA receptor activity, which may contribute to its antidepressant properties .

- Epigenetic Regulation : By inhibiting LSD1, TCP affects histone methylation patterns, potentially influencing transcriptional regulation and cellular differentiation .

- Impact on Cytochrome P450 Enzymes : TCP interacts with various cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .

Case Studies and Clinical Applications

- Antidepressant Efficacy : TCP has been used clinically for treating depression, particularly in cases resistant to other treatments. Its dual action on MAO and LSD1 provides a unique therapeutic profile that may enhance efficacy in certain patient populations .

- Cancer Research : Studies have shown that TCP can induce differentiation in cancer cells by altering epigenetic marks through LSD1 inhibition. This suggests potential applications in cancer therapies targeting epigenetic modifications .

Comparative Biological Activity Table

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| MAO Inhibition | Increases neurotransmitter levels | Antidepressant effects |

| LSD1 Inhibition | Alters histone methylation | Potential cancer therapy |

| Modulation of GABA | Enhances inhibitory neurotransmission | May improve mood and anxiety |

| Interaction with CYP enzymes | Affects drug metabolism | Implications for drug-drug interactions |

Propriétés

IUPAC Name |

2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976475 | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |

| Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 61-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.